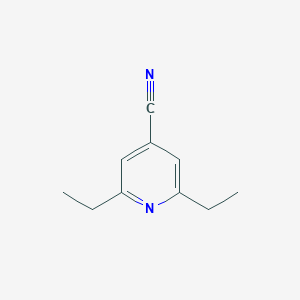

2,6-Diethylisonicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,6-diethylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-3-9-5-8(7-11)6-10(4-2)12-9/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNOPLVJKFENMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=N1)CC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37581-44-5 | |

| Record name | 2,6-Diethylpyridine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037581445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIETHYLPYRIDINE-4-CARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4TEX72J85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for 2,6 Diethylisonicotinonitrile

Established Synthetic Pathways for 2,6-Diethylisonicotinonitrile Precursors

The synthesis of 2,6-diethylisonicotinonitrile typically proceeds through key precursors, primarily substituted pyridines. A common strategy involves the modification of a pre-existing pyridine (B92270) ring. For instance, the synthesis of related 2,6-dialkyl-4-cyanopyridines often starts from a suitable pyridine derivative which is then functionalized. One established method for creating the cyanopyridine structure is through the ammoxidation of methylpyridines. thieme-connect.de This process involves the reaction of a methyl-substituted pyridine with ammonia (B1221849) and air in the presence of a catalyst to form the corresponding cyanopyridine. chemicalbook.comgoogle.com

Another relevant pathway to precursors involves the construction of the substituted pyridine ring itself. For example, the synthesis of 2,6-dipropyl-4-cyanopyridine has been achieved through the free radical reaction of 4-cyanopyridine (B195900) with an alkylating agent like butyric acid. derpharmachemica.com Although this specific example yields propyl groups, the underlying principle of alkylating a pyridine derivative is a viable route for introducing the ethyl groups required for 2,6-diethylisonicotinonitrile.

Furthermore, the synthesis of various cyanopyridine derivatives can be achieved by condensing chalcones with malononitrile. researchgate.net This multicomponent reaction strategy offers a convergent approach to building the substituted pyridine core. researchgate.net The specific precursors for 2,6-diethylisonicotinonitrile would necessitate the use of a diketone with ethyl groups at the appropriate positions.

The table below summarizes some common precursors and their synthetic methodologies relevant to the formation of substituted cyanopyridines.

| Precursor Class | Synthetic Method | Key Reagents | Reference |

| Substituted Pyridines | Ammoxidation | Methylpyridine, Ammonia, Air, Catalyst | chemicalbook.comgoogle.com |

| Substituted Pyridines | Free Radical Alkylation | 4-Cyanopyridine, Carboxylic Acid | derpharmachemica.com |

| Chalcones and Malononitrile | Multicomponent Condensation | Chalcone, Malononitrile, Ammonium (B1175870) Acetate (B1210297) | researchgate.net |

| Pyridine N-oxides | Cyanation | Pyridine N-oxide, Cyanide Source, Activating Agent | thieme-connect.dechem-soc.si |

Catalytic Approaches in the Synthesis of 2,6-Diethylisonicotinonitrile

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted pyridines. Various catalytic systems, including both heterogeneous and homogeneous catalysts, have been developed to facilitate key transformations in the synthetic routes leading to compounds like 2,6-diethylisonicotinonitrile.

Heterogeneous Catalysis for Hydrogenation

Heterogeneous catalysis is particularly important in the hydrogenation of pyridine rings, a common step in the synthesis of related saturated heterocycles. nih.govnih.gov While the direct synthesis of 2,6-diethylisonicotinonitrile does not involve hydrogenation of the aromatic ring, the methodologies are relevant for precursor synthesis and modification. For instance, metal-catalyzed hydrogenation is a powerful method for converting readily available arenes into saturated motifs. nih.gov Platinum oxide (PtO2) has been used as a catalyst for the hydrogenation of substituted pyridines to piperidine (B6355638) derivatives. asianpubs.org The choice of solvent, such as glacial acetic acid, can be crucial in mitigating the poisoning effect of the pyridine derivative on the catalyst. asianpubs.org

Palladium on carbon (Pd/C) is another effective heterogeneous catalyst for the hydrogenation of pyridine derivatives. rsc.org The chemoselectivity of the hydrogenation can be tuned by adjusting reaction conditions, such as the addition of acidic additives. rsc.org For example, in the hydrogenation of pyridinecarbonitriles, the amount of sulfuric acid can determine whether the nitrile group or both the nitrile and the pyridine ring are reduced. rsc.org Rhodium on carbon (Rh/C) has also demonstrated high activity in the electrocatalytic hydrogenation of pyridines to piperidines. nih.govacs.org

The following table details various heterogeneous catalysts used in pyridine hydrogenation.

| Catalyst | Substrate | Product | Key Features | Reference |

| PtO2 | Substituted Pyridines | Piperidine Derivatives | Mild conditions, requires protic solvent like acetic acid | asianpubs.org |

| 10% Pd/C | Pyridinecarbonitriles | Pyridyl- or Piperidylmethylamines | Chemoselectivity tunable with acidic additives | rsc.org |

| Rh/C | Pyridines | Piperidines | High activity in electrocatalytic hydrogenation | nih.govacs.org |

Transition Metal-Free Synthetic Strategies

In recent years, there has been a growing interest in developing synthetic methods that avoid the use of transition metals, aligning with the principles of green chemistry. Several transition-metal-free approaches for the synthesis of substituted pyridines have been reported. One notable method involves the DBU-promoted ring expansion of 2-allyl-2H-azirines. organic-chemistry.orgacs.orgacs.orgnih.gov This reaction proceeds through the formation of 1-azatrienes, which then undergo a 6π-electrocyclization to yield pyridines in good to excellent yields. organic-chemistry.orgacs.orgacs.orgnih.gov This strategy exhibits a broad substrate scope, tolerating various substituents. organic-chemistry.orgacs.orgacs.orgnih.gov

Another metal-free approach involves the oxidative cyclization of aldehydes with ammonium acetate under air as the oxidant. rsc.org This method relies on direct C-H bond functionalization and C-C/C-N bond formation to construct the pyridine ring. rsc.org

Green Chemistry Principles in 2,6-Diethylisonicotinonitrile Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. In the context of synthesizing 2,6-diethylisonicotinonitrile and its precursors, several strategies can be employed. The use of greener solvents, such as water or performing reactions in solvent-free conditions, is a key aspect. rsc.org For example, a solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed using pyridine N-oxides and dialkylcyanamides. rsc.org

Catalysis is a fundamental pillar of green chemistry, as it can enhance reaction efficiency and reduce waste. biosynce.com The development of iron-catalyzed cyclization of ketoxime acetates and aldehydes for the synthesis of symmetrical pyridines is an example of using an earth-abundant and less toxic metal catalyst. rsc.org Furthermore, microwave-assisted synthesis has been recognized as a green chemistry tool, often leading to shorter reaction times, higher yields, and purer products. acs.org One-pot multicomponent reactions are also highly desirable as they reduce the number of synthetic steps and purification procedures, thereby minimizing waste. acs.org

Scalability and Industrial Considerations for 2,6-Diethylisonicotinonitrile Production

The transition from laboratory-scale synthesis to industrial production of 2,6-diethylisonicotinonitrile requires careful consideration of several factors, including cost, safety, and efficiency. The ammoxidation of alkylpyridines is a well-established industrial process for producing cyanopyridines. google.com This gas-phase reaction is typically carried out in a fixed-bed reactor at elevated temperatures. chemicalbook.comgoogle.com The choice of catalyst is critical for achieving high conversion and selectivity. google.com

For processes involving expensive or toxic reagents, such as some transition metal catalysts, efficient catalyst recovery and recycling are crucial for economic viability and environmental sustainability. The development of robust heterogeneous catalysts is advantageous for industrial applications due to their ease of separation from the reaction mixture. nih.gov

The synthesis of related compounds, such as 2,6-dimethylnaphthalene, provides insights into industrial-scale production strategies that could be adapted for 2,6-diethylisonicotinonitrile. google.com These processes often involve multi-step syntheses, including acylation, hydrogenation, and dehydrogenation/cyclization reactions, carried out in large-scale reactors. google.com The purification of the final product to meet the required specifications is also a critical step in the industrial process. google.com

Chemical Reactivity and Mechanistic Investigations of 2,6 Diethylisonicotinonitrile

Reactions Involving the Nitrile Moiety

The nitrile group (C≡N) is a versatile functional group characterized by a strongly polarized triple bond with an electrophilic carbon atom. This feature allows it to undergo a variety of transformations, including reduction, hydrolysis, and cycloaddition.

The reduction of the nitrile group is a fundamental transformation that yields primary amines, which are valuable synthetic intermediates. This reaction typically involves powerful hydride-donating reagents capable of breaking the strong carbon-nitrogen triple bond.

Detailed Research Findings: The reduction of nitriles to primary amines is effectively accomplished using strong reducing agents such as Lithium Aluminium Hydride (LiAlH₄). byjus.commasterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion. This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup, is protonated to furnish the primary amine. masterorganicchemistry.com While specific studies on 2,6-diethylisonicotinonitrile are not prevalent, this transformation is a standard and predictable reaction in organic synthesis. The expected product from the reduction of 2,6-diethylisonicotinonitrile is (2,6-diethylpyridin-4-yl)methanamine. The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com

Table 1: Reductive Transformation of 2,6-Diethylisonicotinonitrile

| Reactant | Reagent & Conditions | Product | General Yield |

| 2,6-Diethylisonicotinonitrile | 1. LiAlH₄, Anhydrous Ether/THF2. H₂O Workup | (2,6-Diethylpyridin-4-yl)methanamine | High |

| 2,6-Diethylisonicotinonitrile | H₂, Ni or Pt catalyst, High Pressure/Temp. | (2,6-Diethylpyridin-4-yl)methanamine | Variable |

The hydrolysis of nitriles is a classic method for the synthesis of carboxylic acids. The reaction can be catalyzed by either acid or base and proceeds through an amide intermediate. pressbooks.pub

Detailed Research Findings: Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. youtube.com Subsequent tautomerization yields an amide, which is then further hydrolyzed under the reaction conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org

In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. docbrown.info The resulting imine anion is protonated by water to give a hydroxy imine, which tautomerizes to an amide. The amide is then hydrolyzed to a carboxylate salt and ammonia (B1221849). A final acidification step is required to obtain the free carboxylic acid. libretexts.org For 2,6-diethylisonicotinonitrile, hydrolysis leads to the formation of 2,6-diethylisonicotinic acid.

Table 2: Hydrolysis of 2,6-Diethylisonicotinonitrile

| Pathway | Reagents & Conditions | Intermediate | Final Product |

| Acid-Catalyzed | H₂O, H₂SO₄ or HCl, Reflux | 2,6-Diethylisonicotinamide | 2,6-Diethylisonicotinic Acid |

| Base-Promoted | 1. NaOH or KOH, H₂O, Reflux2. H₃O⁺ Workup | 2,6-Diethylisonicotinamide | 2,6-Diethylisonicotinic Acid |

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. uwo.ca A prominent example is the [3+2] cycloaddition with azides to form tetrazoles.

Detailed Research Findings: While specific studies detailing the cycloaddition reactions of 2,6-diethylisonicotinonitrile are scarce, the general reactivity of nitriles suggests its potential participation in such transformations. For instance, the reaction of nitriles with organic azides, often catalyzed by zinc or other Lewis acids, is a well-established route to tetrazoles. Another important class of reactions is the transition-metal-catalyzed [2+2+2] cycloaddition of nitriles with two molecules of an alkyne, which provides a direct route to substituted pyridines. researchgate.net The feasibility and outcome of these reactions with 2,6-diethylisonicotinonitrile would depend on the specific reagents and conditions employed, with potential competition from reactions involving the pyridine (B92270) ring itself.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system. This deficiency, which is further amplified by the electron-withdrawing nitrile group at the 4-position, renders the ring susceptible to nucleophilic attack but resistant to electrophilic substitution.

Electrophilic aromatic substitution (EAS) on pyridine is significantly more difficult than on benzene. The nitrogen atom deactivates the ring towards electrophiles through its inductive effect and by becoming protonated or complexing with a Lewis acid under typical EAS conditions, which further increases its deactivating effect.

Detailed Research Findings: Electrophilic attack on the pyridine ring generally occurs at the 3- and 5-positions, as these are the least deactivated. chemicalbook.com In 2,6-diethylisonicotinonitrile, the situation is complex. The pyridine nitrogen and the 4-cyano group both strongly deactivate the ring and direct incoming electrophiles to the 3- and 5-positions. Conversely, the ethyl groups at the 2- and 6-positions are activating and ortho-, para-directing. Their ortho positions are the 3- and 5-positions of the ring. Therefore, all substituents collectively direct electrophiles to the 3- and 5-positions. However, the powerful deactivating influence of the ring nitrogen and the cyano group is expected to dominate, making electrophilic substitution reactions such as nitration or halogenation require harsh conditions and likely result in low yields.

The electron-deficient nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions. stackexchange.com

Detailed Research Findings: Nucleophilic aromatic substitution on pyridines can proceed if a good leaving group is present at an activated position (ortho or para to the nitrogen). stackexchange.comyoutube.com For 2,6-diethylisonicotinonitrile, the 4-position is occupied by the cyano group, which is not a typical leaving group in NAS. The 2- and 6-positions are sterically hindered by the ethyl groups. Direct nucleophilic substitution of a hydrogen atom (SₙArH reaction) is a possibility for electron-poor heterocycles. For instance, the Chichibabin reaction involves the amination of pyridine at the 2-position with sodium amide. abertay.ac.uk However, in the case of 2,6-diethylisonicotinonitrile, the most reactive 2- and 6-positions are blocked. Therefore, direct nucleophilic attack on the C-H bonds of the pyridine ring is considered unlikely under standard conditions. Reactivity could potentially be induced by first quaternizing the pyridine nitrogen, which would further activate the ring for nucleophilic attack. google.com

Alkyl Group Modifications and their Influence on Reactivity

The presence of ethyl groups at the 2 and 6 positions of the pyridine ring in 2,6-diethylisonicotinonitrile introduces notable steric and electronic effects that differentiate its reactivity from other substituted pyridines. The steric bulk of the ethyl groups can hinder or even block reactions at the adjacent nitrogen atom and the ortho positions, thereby directing reactions to other sites on the molecule.

The alkyl groups at the 2- and 6-positions are electron-donating, which increases the electron density of the pyridine ring. This electronic effect can modulate the nucleophilicity and basicity of the molecule. However, the steric hindrance often plays a more dominant role in determining the outcome of chemical reactions. mdpi.comacs.org For instance, in reactions involving nucleophilic attack on the pyridine ring, the bulky ethyl groups can impede the approach of the nucleophile to the 2- and 6-positions. nih.gov

The nature of the alkyl substituent at the 2- and 6-positions can significantly impact the reactivity of the pyridine derivative. A comparison between 2,6-dimethyl and 2,6-diethyl substituted pyridines reveals that the larger ethyl groups exert a more pronounced steric effect. This increased steric hindrance in 2,6-diethylisonicotinonitrile can lead to different regioselectivity and reaction rates compared to its dimethyl counterpart. acs.org

The nitrile group at the 4-position is a strong electron-withdrawing group, which decreases the electron density of the pyridine ring and influences its reactivity. This group can undergo a variety of chemical transformations, including nucleophilic substitution, reduction to an amine, and hydrolysis to a carboxylic acid. The presence of the 2,6-diethyl groups can sterically influence the accessibility of the nitrile group to reagents.

Interactive Data Table: Comparison of Steric and Electronic Effects of Alkyl Groups on Pyridine Reactivity

| Substituent at 2,6-positions | Steric Hindrance | Electronic Effect | Predicted influence on Nucleophilic Attack at Ring |

| Hydrogen | Low | Neutral | Attack favored at 2, 4, 6 positions |

| Methyl | Moderate | Electron-donating | Steric hindrance at 2,6-positions may direct attack to the 4-position |

| Ethyl | High | Electron-donating | Significant steric hindrance at 2,6-positions, strongly favoring attack at the 4-position |

| tert-Butyl | Very High | Electron-donating | Extreme steric hindrance, potentially inhibiting attack at all ring positions |

Mechanistic Elucidation of Key Reactions

The elucidation of reaction mechanisms involving 2,6-diethylisonicotinonitrile is crucial for understanding its chemical behavior and for optimizing its use in synthesis. Mechanistic studies often involve a combination of experimental techniques, such as kinetic studies and product analysis, along with computational modeling.

One of the key reactions of isonicotinonitrile derivatives is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing nitrile group, makes it susceptible to attack by nucleophiles. researchgate.net In the case of 2,6-diethylisonicotinonitrile, nucleophilic attack is expected to occur preferentially at the 4-position, which is activated by the nitrile group and less sterically hindered than the 2- and 6-positions.

Kinetic and equilibrium studies of σ-adduct formation and nucleophilic substitution in related dinitropyridine systems have shown that the reaction can proceed through a stepwise mechanism involving the formation of a Meisenheimer complex. psu.edu The stability of this intermediate and the rate-determining step can be influenced by the solvent, the nature of the nucleophile, and the substituents on the pyridine ring. psu.edufrontiersin.org For 2,6-diethylisonicotinonitrile, the bulky ethyl groups would be expected to influence the stability and geometry of any intermediate complexes.

Mechanistic investigations into the nickel-catalyzed metathesis between aryl thioethers and aryl nitriles have provided insights into the fundamental steps of such cross-coupling reactions. nih.gov These studies, which combined experimental and computational methods, supported a mechanism involving a key transmetalation step between two independently generated oxidative addition complexes. nih.gov While not directly studying 2,6-diethylisonicotinonitrile, this research provides a framework for understanding potential catalytic transformations involving the nitrile group.

The synthesis of substituted pyridines from α,β-unsaturated oxime ethers via Pd-catalyzed C-H activation has been mechanistically investigated. rsc.org These studies suggest the formation of 1-azatriene intermediates followed by aza-6π-electrocyclization to form the pyridine ring. rsc.org Such mechanistic insights are valuable for designing synthetic routes to complex pyridine derivatives, potentially including those with the 2,6-diethylisonicotinonitrile scaffold.

Interactive Data Table: Key Mechanistic Steps in Reactions of Substituted Pyridines

| Reaction Type | Key Intermediate/Transition State | Influencing Factors | Mechanistic Tools |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Solvent, Nucleophile, Substituents | Kinetic Studies, Spectroscopy, Computational Modeling |

| Cross-Coupling Reactions | Oxidative Addition Complex, Transmetalation | Catalyst, Ligands, Substrates | In-situ Monitoring, Isotope Labeling, DFT Calculations |

| Cyclization Reactions | Aza-6π-electrocyclization | Reaction Temperature, Catalyst | Product Analysis, Trapping Experiments, Computational Studies |

Coordination Chemistry of 2,6 Diethylisonicotinonitrile

2,6-Diethylisonicotinonitrile as a Ligand in Metal Complexes

2,6-Diethylisonicotinonitrile possesses two potential coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the nitrile group. This dual functionality allows for diverse coordination behaviors, including acting as a monodentate, chelating, or bridging ligand.

Nitrogen Atom Coordination (Pyridine and Nitrile Nitrogen)

In its role as a ligand, 2,6-diethylisonicotinonitrile can coordinate to a metal center through either the pyridine nitrogen or the nitrile nitrogen. The pyridine nitrogen, being part of an aromatic system, is a strong σ-donor. The steric hindrance from the two ethyl groups at the 2 and 6 positions can influence its coordination to a metal center, often dictating the geometry of the resulting complex.

The nitrile group (-C≡N) also possesses a lone pair on its nitrogen atom and can act as a coordinating site. The linear geometry of the nitrile group can lead to the formation of specific structural motifs in coordination polymers. The coordination preference between the pyridine and nitrile nitrogen atoms can be influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the solvent system used for synthesis, and the presence of other ancillary ligands in the coordination sphere. In some instances, both nitrogen atoms can coordinate to different metal centers, leading to the formation of polynuclear complexes.

Chelating and Bridging Ligand Capabilities

While less common for this specific molecule due to the rigidity of the pyridine ring and the linear nature of the nitrile group, the possibility of acting as a chelating ligand to a single metal center is theoretically possible, though likely strained. A more prevalent role for a ligand with two distinct binding sites, such as 2,6-diethylisonicotinonitrile, is that of a bridging ligand. wikipedia.org In this capacity, it can link two or more metal centers, with the pyridine nitrogen coordinating to one metal and the nitrile nitrogen to another. webassign.net This bridging capability is fundamental in the construction of coordination polymers and metal-organic frameworks (MOFs), where the ligand acts as a linker to build extended one-, two-, or three-dimensional structures. wikipedia.org The length and rigidity of the ligand are critical factors in determining the topology and properties of the resulting framework.

Formation and Characterization of Transition Metal Complexes

The synthesis of coordination compounds involving 2,6-diethylisonicotinonitrile typically involves the reaction of the ligand with a suitable transition metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

Synthesis of Novel Coordination Compounds

The synthesis of new coordination compounds with 2,6-diethylisonicotinonitrile can be achieved through several methods, including solution-based self-assembly, solvothermal synthesis, and diffusion techniques. A typical synthesis involves dissolving the ligand and a transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent or a mixture of solvents and allowing the complex to crystallize. jocpr.comnih.govresearchgate.net The choice of solvent can play a crucial role in the final structure, as solvent molecules can sometimes coordinate to the metal center or be included in the crystal lattice. The molar ratio of the ligand to the metal salt is another critical parameter that can be varied to target different structural outcomes.

Structural Analysis of Metal-2,6-Diethylisonicotinonitrile Complexes

Below is a hypothetical data table illustrating the kind of structural parameters that would be obtained from a single-crystal X-ray diffraction study of a transition metal complex with 2,6-diethylisonicotinonitrile.

| Parameter | Complex 1: [M(L)2X2] | Complex 2: [M'(L)X2]n |

| Metal Center (M, M') | e.g., Cu(II) | e.g., Ag(I) |

| Ligand (L) | 2,6-Diethylisonicotinonitrile | 2,6-Diethylisonicotinonitrile |

| Ancillary Ligand (X) | e.g., Cl- | e.g., NO3- |

| Coordination Geometry | e.g., Distorted Octahedral | e.g., Tetrahedral |

| M-N(pyridine) (Å) | e.g., 2.05 | e.g., 2.20 |

| M-N(nitrile) (Å) | Not coordinated | e.g., 2.15 |

| C≡N bond length (Å) | e.g., 1.14 | e.g., 1.15 |

| Py-C-C≡N angle (°) | e.g., 178.5 | e.g., 179.0 |

Influence of Metal Center on Ligand Conformation

The choice of the transition metal has a significant impact on the structure and conformation of the coordinated 2,6-diethylisonicotinonitrile ligand. The coordination number and preferred geometry of the metal ion are key factors. libretexts.org For instance, a metal ion that favors an octahedral geometry might coordinate to two 2,6-diethylisonicotinonitrile ligands and two ancillary ligands, leading to a specific spatial arrangement. In contrast, a metal ion with a preference for a linear or tetrahedral geometry would result in a completely different complex structure.

The electronic properties of the metal, such as its d-electron configuration, also play a role. For example, the back-bonding from electron-rich metal centers to the π* orbitals of the pyridine ring and the nitrile group can affect the bond lengths within the ligand. This interaction can be observed through techniques like X-ray crystallography and IR spectroscopy, where a shift to lower frequency for the C≡N stretch can indicate significant back-bonding. The steric bulk of the ethyl groups on the ligand will also interact with the coordination sphere of the metal, potentially causing distortions from idealized geometries.

Main Group Element Interactions and Adduct Formation

The interaction of 2,6-diethylisonicotinonitrile with main group elements is expected to primarily occur through the lone pair of electrons on the nitrogen atom of the nitrile group, which acts as a Lewis base. The steric hindrance provided by the two ethyl groups at the 2 and 6 positions of the pyridine ring can significantly influence the stability and structure of the resulting adducts.

While specific studies on 2,6-diethylisonicotinonitrile with main group elements are scarce, the chemistry of similar ligands with main group elements has been explored. For instance, the coordination chemistry of 2,2':6',2''-terpyridine (tpy), a related nitrogen-containing ligand, with s- and p-block elements is a known area of study. rsc.org This suggests that 2,6-diethylisonicotinonitrile would also form adducts with various main group elements.

The formation of adducts with Lewis acidic main group element compounds, such as organometallic species of gallium or indium, is anticipated. For example, tris(pentafluoroethyl)gallane has been shown to form a structurally characterized adduct with thionyl chloride, a weak donor, indicating its strong Lewis acidity and capability to form complexes with a variety of Lewis bases. researchgate.net It is plausible that 2,6-diethylisonicotinonitrile would react with such strong Lewis acids to form stable adducts.

The coordination of pnictogenylboranes, which contain phosphorus or arsenic, to thallium(I) salts has also been demonstrated, highlighting the ability of main group elements to coordinate with ligands containing pnictogen atoms. nih.gov This further supports the potential for 2,6-diethylisonicotinonitrile to engage in similar coordination behavior.

The table below provides a hypothetical overview of the expected interactions and adduct formations based on the principles of Lewis acid-base theory and the known chemistry of similar compounds.

Table 1: Predicted Interactions of 2,6-Diethylisonicotinonitrile with Main Group Elements

| Main Group Element/Compound | Expected Interaction Type | Potential Adduct |

| Boron Trifluoride (BF₃) | Lewis Acid-Base Adduct | (C₁₀H₁₂N₂)·BF₃ |

| Aluminum Trichloride (AlCl₃) | Lewis Acid-Base Adduct | (C₁₀H₁₂N₂)·AlCl₃ |

| Gallium Trichloride (GaCl₃) | Lewis Acid-Base Adduct | (C₁₀H₁₂N₂)·GaCl₃ |

| Tin(IV) Chloride (SnCl₄) | Lewis Acid-Base Adduct | (C₁₀H₁₂N₂)·SnCl₄ |

Electronic Structure and Bonding in Coordination Species

The electronic structure and bonding in coordination complexes of 2,6-diethylisonicotinonitrile are governed by the interaction between the ligand's molecular orbitals and the orbitals of the coordinating metal or main group element. The primary bonding interaction involves the donation of the nitrogen lone pair of the nitrile group into an empty orbital of the acceptor atom, forming a σ-bond.

The diethyl substituents on the pyridine ring will have a significant electronic effect on the ligand. These alkyl groups are electron-donating, which increases the electron density on the pyridine ring and, consequently, on the nitrile nitrogen. This enhanced basicity of the nitrile nitrogen in 2,6-diethylisonicotinonitrile would likely lead to stronger coordination bonds compared to unsubstituted isonicotinonitrile.

The electronic structure of coordination complexes can be described using models such as Crystal Field Theory and Ligand Field Theory, particularly for transition metal complexes. libretexts.orglibretexts.org In an octahedral complex, for instance, the d-orbitals of the metal ion are split into two energy levels, the t₂g and e_g sets. libretexts.orglibretexts.org The magnitude of this splitting (Δo) is influenced by the nature of the ligand. For a tetrahedral complex, the splitting is inverted and smaller (Δt). libretexts.org

In the case of 2,6-diethylisonicotinonitrile, the nitrile nitrogen would act as a σ-donor. The π-system of the pyridine ring and the nitrile group could also participate in π-backbonding with suitable metal centers, where the metal donates electron density from its d-orbitals into the π* orbitals of the ligand. This back-donation would strengthen the metal-ligand bond.

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in such complexes. mdpi.commdpi.com These methods can provide detailed information about molecular orbital compositions, bond orders, and charge distributions. For example, Natural Bond Orbital (NBO) analysis can be used to understand the nature of the donor-acceptor interactions. tdx.cat

The table below summarizes the key electronic features and bonding characteristics expected in coordination compounds of 2,6-diethylisonicotinonitrile.

Table 2: Electronic and Bonding Characteristics of 2,6-Diethylisonicotinonitrile Complexes

| Feature | Description |

| Primary Bonding | σ-donation from the nitrile nitrogen lone pair to the acceptor atom. |

| Secondary Bonding | Possible π-backbonding from the metal d-orbitals to the ligand's π* orbitals. |

| Influence of Ethyl Groups | Electron-donating effect increases the basicity of the nitrile nitrogen, leading to stronger coordination. |

| Coordination Geometry | The steric bulk of the ethyl groups may favor lower coordination numbers. Common geometries include linear, tetrahedral, and octahedral. libretexts.orguomustansiriyah.edu.iq |

| Electronic Spectra | Charge transfer bands (ligand-to-metal or metal-to-ligand) are expected in the UV-visible region, providing insights into the electronic structure. mdpi.com |

Computational Chemistry and Theoretical Studies of 2,6 Diethylisonicotinonitrile

Quantum Chemical Calculations for Molecular Architecture and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and geometric parameters of a molecule. These methods solve approximations of the Schrödinger equation to map out the energy landscape and electron distribution, providing a foundational understanding of the molecule's intrinsic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of molecules. wikipedia.org It is favored for its balance of computational efficiency and accuracy, making it suitable for studying medium to large-sized molecules like 2,6-Diethylisonicotinonitrile. scirp.org DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

A typical DFT study on a substituted pyridine (B92270) derivative would employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p) or 6-311++G(d,p), to achieve reliable results. nih.govresearchgate.netnih.gov These calculations yield the molecule's lowest energy conformation. For 2,6-Diethylisonicotinonitrile, this would involve determining the precise orientation of the two ethyl groups relative to the pyridine ring. Furthermore, DFT provides crucial information about the molecule's electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and more likely to be reactive.

Table 1: Illustrative DFT-Calculated Properties for 2,6-Diethylisonicotinonitrile (Note: The following data is hypothetical and serves to illustrate typical results from DFT calculations, as specific published data for this compound is not available.)

| Property | Calculated Value | Significance |

| C-C (ring) Bond Length | ~1.39 Å | Indicates aromatic character of the pyridine ring. |

| C-CN Bond Length | ~1.45 Å | Reflects the single bond character between the ring and the nitrile group. |

| C-C-N (ring) Angle | ~123° | Defines the geometry of the substituted pyridine ring. |

| HOMO Energy | -6.5 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 3.5 D | Indicates the polar nature of the molecule due to the electron-withdrawing nitrile group. |

Ab initio methods are another class of quantum chemistry calculations that are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) can offer higher accuracy for certain properties. mostwiedzy.pl

These methods are particularly valuable for predicting reactivity by calculating various chemical reactivity descriptors. researchgate.net Properties such as chemical hardness, which measures resistance to change in electron distribution, and electrophilicity index, which quantifies a molecule's ability to accept electrons, can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net For 2,6-Diethylisonicotinonitrile, ab initio calculations could be used to precisely model its reactivity towards nucleophiles or electrophiles, providing insight into which sites on the molecule (e.g., the nitrogen of the pyridine ring, the nitrile group, or the aromatic carbons) are most susceptible to attack. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility. nih.govscispace.com An MD simulation solves Newton's equations of motion for a system of atoms, resulting in a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

For 2,6-Diethylisonicotinonitrile, MD simulations would be crucial for analyzing the conformational landscape, particularly the rotation of the two ethyl groups attached to the pyridine ring. scispace.com The simulation would reveal the preferred orientations (rotamers) of these groups, the energy barriers between different conformations, and how their movement is correlated. This is important because the conformational state of a molecule can significantly influence its biological activity and physical properties. The conformational structure of a peptide sequence, for instance, is directly linked to its biological activity. scispace.com

Table 2: Hypothetical Conformational Analysis of 2,6-Diethylisonicotinonitrile from MD Simulations (Note: Data is for illustrative purposes.)

| Conformer | Dihedral Angle (N-C2-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° / 180° | 0.00 | 75% |

| Syn-clinal | 60° / 180° | 1.2 | 15% |

| Syn-periplanar | 0° / 180° | 3.5 | 5% |

| Other | Various | > 4.0 | < 5% |

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, which aids in the interpretation of experimental data. DFT calculations, for example, can accurately compute the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. nih.govnih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific motion of the atoms, such as C-H stretching, C=N stretching of the nitrile group, or ring breathing modes of the pyridine core. researchgate.net This theoretical analysis is invaluable for confirming the structure of a synthesized compound. nih.gov

Beyond vibrational spectroscopy, time-dependent DFT (TD-DFT) can predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net These calculations provide information about the excited states of the molecule. Furthermore, computational models can predict NMR chemical shifts, which are sensitive to the electronic environment of each nucleus. These predictions help in assigning the signals in experimental ¹H and ¹³C NMR spectra.

Table 3: Illustrative Predicted Vibrational Frequencies for 2,6-Diethylisonicotinonitrile (Note: Data is for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Experimental IR Peak (cm⁻¹) |

| 3050-3100 | Aromatic C-H Stretch | ~3070 |

| 2950-2980 | Aliphatic C-H Stretch (Ethyl) | ~2970 |

| 2235 | C≡N Nitrile Stretch | ~2230 |

| 1580 | Pyridine Ring C=C/C=N Stretch | ~1575 |

| 1450 | CH₂ Scissoring (Ethyl) | ~1455 |

| 850 | Ring Breathing Mode | ~845 |

Elucidation of Reaction Mechanisms via Computational Models

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, theoretical models can identify the lowest-energy pathway from reactants to products. mdpi.com This involves locating and characterizing the geometries and energies of transition states—the highest energy points along the reaction coordinate. nih.gov

For 2,6-Diethylisonicotinonitrile, computational studies could explore various potential reactions. For example, the mechanism of nucleophilic addition to the nitrile group or electrophilic substitution on the pyridine ring could be investigated. DFT calculations would be used to compute the activation energy (the energy barrier from the reactant to the transition state), which determines the reaction rate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a given transition state connects the intended reactants and products. mdpi.com Such studies provide a detailed, step-by-step understanding of how bonds are formed and broken during a chemical transformation, offering insights that are often difficult to obtain through experiments alone. researchgate.net

In Silico Screening and Ligand Design Principles

The data generated from quantum chemical calculations are instrumental in in silico (computer-based) drug design and materials science. The calculated electronic properties of 2,6-Diethylisonicotinonitrile, such as its molecular electrostatic potential (MEP) map, can guide the design of new molecules with specific interaction capabilities. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, indicating where it is likely to engage in electrostatic interactions.

This information is critical for ligand design. If 2,6-Diethylisonicotinonitrile were being considered as a scaffold for a new drug, its calculated properties would be used in molecular docking studies to predict how it might bind to a biological target like a protein or enzyme. scirp.orgnih.gov Docking algorithms place the ligand into the active site of a receptor and score the binding affinity based on intermolecular interactions such as hydrogen bonds and hydrophobic contacts. nih.gov By understanding these interactions at a molecular level, chemists can rationally modify the structure of 2,6-Diethylisonicotinonitrile to enhance its binding potency and selectivity, accelerating the discovery of new therapeutic agents. nih.gov

Applications of 2,6 Diethylisonicotinonitrile in Advanced Materials Research

2,6-Diethylisonicotinonitrile as a Building Block for Polymeric Materials

There is currently no available scientific literature that describes the synthesis or characterization of polymeric materials derived from 2,6-Diethylisonicotinonitrile. Research on pyridine-containing polymers often utilizes derivatives with functional groups amenable to polymerization reactions, such as vinyl groups, or employs the pyridine (B92270) ring for its coordination properties in metallopolymers. However, studies specifically incorporating the 2,6-diethylisonicotinonitrile moiety as a monomer or repeating unit in a polymer backbone have not been reported.

Integration into Supramolecular Architectures and Self-Assembly Systems

The nitrile group and the nitrogen atom of the pyridine ring in isonicotinonitrile derivatives can participate in non-covalent interactions, such as hydrogen bonding and metal coordination, which are fundamental to the construction of supramolecular architectures. researchgate.netnih.gov Theoretical studies and experimental work on related cyanopyridine compounds have explored their potential as ligands in coordination complexes and as components in self-assembling systems. researchgate.netresearchgate.net However, there are no specific studies that detail the integration of 2,6-Diethylisonicotinonitrile into such supramolecular or self-assembly systems. The influence of the diethyl substitution pattern on the self-assembly behavior of this specific molecule remains unexplored in the available literature.

Role in the Design of Porous Materials and Frameworks

Pyridine-based ligands are widely used in the construction of metal-organic frameworks (MOFs) and other porous materials due to their ability to coordinate with metal centers. While derivatives like diethyl pyridine-2,6-dicarboxylate (B1240393) have been investigated as bridging groups in porous organosilicas, there is no corresponding research available for 2,6-Diethylisonicotinonitrile. mdpi.com The potential for the nitrile group to act as a coordinating site or to be post-synthetically modified within a porous framework has been demonstrated with other nitrile-containing molecules, but these principles have not been applied to 2,6-Diethylisonicotinonitrile in any published work.

Engineering of Functional Materials with Specific Properties

Based on a comprehensive search of available scientific literature, there is currently no specific information available regarding the biological activity mechanisms of the chemical compound 2,6-Diethylisonicotinonitrile .

Searches for this particular compound, including its potential synonyms and broader classifications such as substituted isonicotinonitriles and diethylpyridine derivatives in the context of phosphodiesterase 4 (PDE4) activity, did not yield any relevant results. Consequently, it is not possible to provide an article detailing its molecular mechanism of action, structure-activity relationships, or any related mechanistic studies as outlined in the request.

The scientific community has not published research on the following aspects of 2,6-Diethylisonicotinonitrile:

Molecular Mechanism of Phosphodiesterase 4 (PDE4) Enzyme Activation: There is no data on whether this compound activates PDE4, selectively affects its long isoforms, or has any impact on intracellular cAMP levels and signaling pathways.

Structure-Activity Relationship (SAR) Studies: No SAR studies have been published that would provide an understanding of the relationship between the structure of 2,6-Diethylisonicotinonitrile and its biological activity.

Characterization of Molecular Interactions: There is no information available regarding its molecular interactions with any target enzymes.

Mechanistic Insights from Cellular Assays: No cellular assay results have been reported to offer insights into its mechanism of action.

Comparative Mechanistic Studies: No studies have been found that compare the mechanistic properties of 2,6-Diethylisonicotinonitrile with related pyridine derivatives.

Therefore, the requested article on the "Investigations into the Biological Activity Mechanisms of 2,6-Diethylisonicotinonitrile" cannot be generated at this time due to the absence of scientific data on this specific compound.

Future Directions and Emerging Research Avenues for 2,6 Diethylisonicotinonitrile

Development of Advanced Synthetic Methodologies

Currently, established and optimized synthetic routes for 2,6-Diethylisonicotinonitrile are not widely documented. Future research could focus on developing novel, efficient, and scalable synthetic methodologies. This could involve exploring different starting materials, catalytic systems (such as transition metal catalysts), and reaction conditions to improve yield, purity, and cost-effectiveness. The development of "green" synthetic approaches, minimizing solvent waste and energy consumption, would also be a valuable area of investigation.

Exploration of Novel Reactivity Pathways

The reactivity of the nitrile group and the pyridine (B92270) ring in 2,6-Diethylisonicotinonitrile presents a rich area for future exploration. Studies could investigate its susceptibility to nucleophilic and electrophilic attack at various positions. The diethyl substituents may exert steric and electronic effects that could lead to unique reactivity compared to other substituted pyridines. Investigating its potential as a precursor for the synthesis of more complex heterocyclic systems, polymers, or functionalized materials could unveil novel chemical transformations and applications.

Expansion of Coordination Chemistry Horizons

The nitrogen atom of the pyridine ring and the nitrile group in 2,6-Diethylisonicotinonitrile offer potential coordination sites for metal ions. Future research could explore its behavior as a ligand in coordination chemistry. Systematic studies with a variety of transition metals and lanthanides could lead to the synthesis of novel coordination complexes with interesting structural, magnetic, and photophysical properties. The steric bulk of the diethyl groups could influence the coordination geometry and the stability of the resulting complexes, potentially leading to unique catalytic or material science applications.

Advanced Computational Modeling and Machine Learning Applications

In the absence of extensive experimental data, computational modeling and machine learning can provide valuable insights into the properties and potential applications of 2,6-Diethylisonicotinonitrile. Density functional theory (DFT) calculations could be employed to predict its electronic structure, spectroscopic properties, and reactivity. Molecular dynamics simulations could be used to study its interactions with biological macromolecules or its behavior in different solvent environments. Machine learning algorithms could be trained on data from related compounds to predict its potential biological activity or material properties, thereby guiding future experimental work.

Innovation in Materials Science Integration

The structural features of 2,6-Diethylisonicotinonitrile suggest its potential as a building block for novel materials. Future research could investigate its incorporation into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or polymers. The nitrile group could be a key functional handle for polymerization or post-synthetic modification. The resulting materials could be explored for applications in gas storage, separation, catalysis, or as organic semiconductors.

Deeper Elucidation of Biological Action Mechanisms and Pathway Modulation

Given the biological activity observed in many pyridine and nitrile-containing compounds, 2,6-Diethylisonicotinonitrile warrants investigation for its potential pharmacological effects. Future research should involve in vitro and in vivo screening to assess its activity against various biological targets, such as enzymes, receptors, and ion channels. Should any significant activity be identified, further studies would be necessary to elucidate its mechanism of action and its effects on cellular signaling pathways. This could open up possibilities for its development as a lead compound in drug discovery programs.

Q & A

Q. What interdisciplinary applications warrant further exploration for 2,6-Diethylisonicotinonitrile?

- Methodological Answer :

- Medicinal Chemistry : Screen for bioactivity (e.g., kinase inhibition) using high-throughput assays.

- Materials Science : Investigate its utility as a ligand in metal-organic frameworks (MOFs) for gas storage.

- Environmental Chemistry : Assess biodegradability via OECD 301F tests or microbial consortium studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.